4-methyl-N-propylpiperazine-1-carboxamide
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Overview
Description
4-Methyl-N-propylpiperazine-1-carboxamide is a chemical compound with the molecular formula C9H19N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-propylpiperazine-1-carboxamide typically involves the reaction of 4-methylpiperazine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methylpiperazine and propyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 4-methylpiperazine is dissolved in the solvent, and propyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-propylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Methyl-N-propylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an antimicrobial agent.
Industry: The compound is utilized in the development of new materials and chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
4-Methyl-N-propylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
1-Piperazinecarboxamide, N,N-diethyl-4-methyl-: This compound has a similar piperazine core but with different substituents, leading to distinct chemical and biological properties.
4-Methylpiperazine: A simpler derivative of piperazine, lacking the carboxamide group, which affects its reactivity and applications.
N-Propylpiperazine:
Properties
CAS No. |
348594-44-5 |
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Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
4-methyl-N-propylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-3-4-10-9(13)12-7-5-11(2)6-8-12/h3-8H2,1-2H3,(H,10,13) |
InChI Key |
FMYNCYDORCRGJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C |
Origin of Product |
United States |
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